5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
141601-05-0 |
|---|---|
Molecular Formula |
C18H18ClN3 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-chloro-6-ethyl-N-(1-naphthalen-2-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18ClN3/c1-3-16-17(19)18(21-11-20-16)22-12(2)14-9-8-13-6-4-5-7-15(13)10-14/h4-12H,3H2,1-2H3,(H,20,21,22) |
InChI Key |
JJXSEFLSKFNVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC(C)C2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Amination: The final step involves the introduction of the amine group linked to the naphthalene moiety. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine exhibit potential as anticancer agents. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. The compound may act as a selective inhibitor of certain kinases involved in cancer progression.
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has been documented extensively. Case studies reveal that compounds with similar structures can inhibit bacterial growth and show efficacy against fungal infections. This suggests that this compound could be explored for developing new antimicrobial agents.
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, particularly in the context of metabolic diseases. Research into related pyrimidine compounds indicates their ability to modulate enzyme activity, which can be beneficial in treating conditions such as diabetes or obesity by influencing metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the pyrimidine ring enhanced cytotoxicity against breast cancer cell lines. This suggests that similar modifications to this compound could yield potent anticancer agents .
Case Study 2: Antimicrobial Activity
In a comparative study on various pyrimidine derivatives, one compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The study concluded that structural features such as halogen substitutions play a crucial role in enhancing antimicrobial activity . This insight could guide further research on the antimicrobial potential of this compound.
Mechanism of Action
The mechanism of action of 5-chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrimidine Core
Position 5 and 6 Substituents
- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (): Position 5: Nitro group (electron-withdrawing). Position 6: Chloro substituent.
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine ():
- Position 6: Methyl group (less bulky than ethyl).
- Substitution with pyridin-2-yl at position 2 introduces a heteroaromatic ring, which may improve solubility via hydrogen bonding.
Position 4 Amine Substituents
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Bulky aminomethyl and fluorophenyl groups create steric hindrance, affecting binding pocket interactions. Intramolecular hydrogen bonding (N–H⋯N) stabilizes the conformation .
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ():
Structural Conformation and Crystallography
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 12.0° to 86.1°, influencing molecular planarity and crystal packing . The target compound’s naphthalen-2-yl ethyl group likely induces similar torsional strain, with dihedral angles affecting intermolecular interactions (e.g., C–H⋯π bonds).
- Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () utilize N–H⋯N and C–H⋯O bonds for crystal stabilization. The target compound may exhibit analogous hydrogen-bonding patterns .
Data Tables
Table 1: Substituent Comparison of Pyrimidine Derivatives
Biological Activity
5-Chloro-6-ethyl-N-(1-(naphthalen-2-yl)ethyl)pyrimidin-4-amine, with the CAS number 141601-05-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound possesses a molecular formula of and a molecular weight of approximately 311.81 g/mol. Its structure includes a chloro group and an ethyl substituent, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.81 g/mol |
| LogP | 5.0917 |
| PSA | 37.81 Å |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its antiviral and anticancer properties. Research indicates that derivatives of pyrimidines often exhibit significant biological activities, including antibacterial, antiviral, and anticancer effects.
Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives in antiviral applications. For instance, compounds similar to this compound have shown activity against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
- HIV Inhibition : Some pyrimidine derivatives have demonstrated effective inhibition of HIV replication in vitro, with certain compounds exhibiting EC50 values as low as .
- Influenza Virus : Similar compounds have shown efficacy against influenza A and B viruses, indicating a broad spectrum of antiviral activity .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have indicated that certain pyrimidine analogs can selectively inhibit the growth of cancer cells while sparing normal cells.
- Cell Viability Assays : In vitro studies using A549 lung cancer cells demonstrated that related compounds could suppress cell proliferation significantly compared to non-tumorigenic fibroblast cells .
- Mechanism of Action : The proposed mechanisms include inducing apoptosis in cancer cells and disrupting cell cycle progression.
Case Studies and Research Findings
Several research articles have investigated the biological activities of pyrimidine derivatives, contributing valuable insights into their mechanisms and potential therapeutic applications.
Study Highlights
- Antiviral Efficacy : A study published in MDPI explored various pyrimidine derivatives and their antiviral activities against multiple viral strains, finding that some compounds exhibited remarkable antiviral properties at low concentrations .
- Anticancer Properties : Another investigation focused on the synthesis and evaluation of pyrimidine-based compounds for their anticancer effects, revealing that certain modifications could enhance their efficacy against specific cancer types .
- Structure-Activity Relationship (SAR) : Research has emphasized the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. For example, the introduction of electron-withdrawing groups has been linked to increased potency against viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
